Methyltris(1-methylethoxy)silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl-tri(propan-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXDKGBELJJMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
155694-26-1 | |
| Record name | Silane, methyltris(1-methylethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155694-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30204397 | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-67-9 | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltris(1-methylethoxy)silane | |
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| Record name | Methyltris(1-methylethoxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Pathways and Methodological Advancements for Methyltris 1 Methylethoxy Silane
Classical Approaches to Organoalkoxysilane Synthesis
The traditional methods for synthesizing organoalkoxysilanes have been foundational to the silicone industry. These methods are characterized by their high reactivity and yield, though they often involve corrosive byproducts.
Synthesis Routes from Chlorosilanes via Alcoholysis/Esterification
The most common classical route to Methyltris(1-methylethoxy)silane is the alcoholysis of a corresponding chlorosilane precursor, specifically methyltrichlorosilane. This reaction involves the nucleophilic substitution of the chlorine atoms on the silicon with isopropoxy groups from isopropyl alcohol.
This esterification reaction is typically carried out by adding the chlorosilane to an excess of the alcohol. The reaction is highly exothermic and produces hydrogen chloride (HCl) as a byproduct. google.com To drive the reaction to completion and to neutralize the corrosive HCl, a hydrogen chloride scavenger, such as a tertiary amine (e.g., pyridine (B92270) or triethylamine), is often added to the reaction mixture. The amine forms a hydrochloride salt, which can be subsequently removed by filtration. The final product is then purified, typically by distillation.
An illustrative example of the reaction parameters for a similar alcoholysis reaction is presented in the table below, based on the synthesis of a different alkoxysilane from a chlorosilane precursor.
| Parameter | Value/Condition |
| Reactants | Methyltrichlorosilane, Isopropyl Alcohol |
| Stoichiometry | Alcohol in excess |
| HCl Scavenger | Tertiary Amine (e.g., Triethylamine) |
| Solvent | Optional (e.g., Toluene, Hexane) |
| Temperature | Controlled, often starting at low temperatures (0-10 °C) and gradually raised |
| Post-treatment | Filtration of hydrochloride salt, Distillation of the filtrate |
This table illustrates typical parameters for the alcoholysis of a chlorosilane. Specific conditions for this compound may vary.
Emerging Green Chemistry Methodologies in Silane (B1218182) Production
In recent years, there has been a significant push towards developing more environmentally friendly and atom-economical methods for producing silanes. These "green" methodologies aim to reduce waste, avoid hazardous chemicals, and decrease energy consumption.
Direct Silicon Reaction with Alcohols: Mechanistic Considerations and Selectivity Control
A prominent green chemistry approach is the direct synthesis of alkoxysilanes from elemental silicon and an alcohol, a method related to the Müller-Rochow Direct Process. researchgate.net This process avoids the use of chlorosilanes, thereby eliminating the production of hydrogen chloride. For the synthesis of trialkoxysilanes, the reaction is typically conducted in the presence of a copper catalyst at elevated temperatures. google.comnih.gov
The reaction with isopropanol (B130326) would ideally proceed as: Si + 3 (CH₃)₂CHOH → HSi(OCH(CH₃)₂)₃ + H₂ (major product is often the trialkoxysilane)
While the primary product in the direct reaction of silicon with isopropanol is often triisopropoxysilane (HSi(OPr-i)₃), the synthesis of organoalkoxysilanes like methyltriisopropoxysilane can be achieved through variations of this direct process, for instance, by co-feeding an alkyl halide. nih.gov
The mechanism is complex and is believed to involve the formation of a copper-silicon intermetallic compound (e.g., Cu₃Si) on the silicon surface, which acts as the catalytically active site. nih.gov The alcohol then reacts at this site.
Selectivity control is a major challenge in this process. The reaction can yield a mixture of products, including tetraalkoxysilanes and other byproducts. Process parameters such as temperature, pressure, catalyst concentration, and the presence of promoters are crucial for controlling the selectivity towards the desired product. For instance, the use of cyanide or nitrile additives has been shown to promote silicon conversion when using higher alcohols like propanol. google.com
| Parameter | General Condition | Purpose |
| Reactants | Silicon metal, Isopropyl Alcohol | Direct formation of Si-O-C bonds |
| Catalyst | Copper-based (e.g., copper hydroxide) | To activate the silicon surface |
| Promoters | Cyanides, nitriles, phosphorus compounds | To enhance reaction rate and selectivity google.comnih.gov |
| Reactor Type | Slurry or fixed-bed reactor | To facilitate the solid-liquid/gas reaction google.com |
| Temperature | 220 - 280 °C | To achieve sufficient reaction rates nih.gov |
This table outlines general conditions for the direct synthesis of alkoxysilanes.
Process Optimization and Yield Enhancement Strategies in this compound Production
Optimizing the synthesis of this compound involves maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the classical alcoholysis route, optimization strategies include:
Stoichiometry Control: Precise control of the molar ratio of alcohol to chlorosilane can influence the degree of substitution and minimize side reactions.
Temperature Management: As the reaction is exothermic, effective heat removal is necessary to prevent uncontrolled reactions and the formation of byproducts.
Efficient HCl Removal: The choice and efficient use of an HCl scavenger are critical for high conversion rates and to prevent acid-catalyzed side reactions.
For direct synthesis methodologies, optimization focuses on:
Catalyst and Promoter Systems: Research into novel catalyst formulations and promoters is ongoing to improve selectivity and reaction rates at lower temperatures.
Reactor Design: The use of slurry reactors allows for good temperature control and efficient mixing of the solid silicon particles with the alcohol. google.com
Feed Composition: The purity of the silicon and alcohol, as well as the addition of co-reactants, can significantly impact the product distribution.
Purity Assessment and Scalable Separation Techniques for Synthesized this compound
Ensuring the purity of this compound is crucial for its applications. The primary impurities depend on the synthetic route and can include unreacted starting materials, partially substituted silanes (e.g., methyldichloroisopropoxysilane), the HCl scavenger salt (in the classical route), or other alkoxysilanes (in the direct synthesis route).
Purity Assessment: A combination of analytical techniques is used to assess the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the components of the product mixture and identifying them based on their mass spectra. It can effectively quantify the main product and detect trace impurities. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy provides detailed structural information about the synthesized molecule, confirming its identity and helping to identify and quantify any silicon-containing impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups (e.g., Si-O-C, Si-CH₃) and the absence of others (e.g., O-H from unreacted alcohol or Si-Cl from starting material).
Scalable Separation Techniques: For the large-scale production of this compound, efficient and scalable separation techniques are essential.
Distillation: Fractional distillation is the most common method for purifying liquid alkoxysilanes. Due to differences in the boiling points of the product and impurities, a high-purity fraction can be isolated. This is typically performed under reduced pressure to lower the required temperature and prevent thermal degradation of the product.
Filtration: In the alcoholysis route, filtration is a critical step to remove the solid hydrochloride salt formed after the neutralization of HCl.
Washing and Extraction: In some processes, washing steps with water or brine may be used to remove water-soluble impurities, followed by extraction with an organic solvent.
Reaction Kinetics and Mechanistic Elucidation of Methyltris 1 Methylethoxy Silane Transformations
Hydrolysis Mechanisms of Alkoxysilane Moieties
The initial and rate-determining step in the transformation of methyltris(1-methylethoxy)silane is the hydrolysis of its three isopropoxy (1-methylethoxy) groups. This reaction involves the cleavage of the silicon-oxygen-carbon (Si-O-C) bonds and the formation of silanol (B1196071) (Si-OH) groups and isopropanol (B130326) as a byproduct. The mechanism of this hydrolysis is highly sensitive to the pH of the reaction medium.
Acid-Catalyzed Hydrolysis: Protonation and Proposed SN1-Si Reaction Pathways
Under acidic conditions, the hydrolysis of alkoxysilanes is significantly accelerated. gelest.com The mechanism proceeds via the protonation of the oxygen atom in the alkoxy group, which makes it a better leaving group (isopropanol). gelest.comresearchgate.net This initial protonation is followed by a nucleophilic attack by water on the silicon atom. While often described as a bimolecular nucleophilic substitution (SN2-Si) process, an SN1-Si mechanism involving a transient, positively charged, three-coordinate silicon intermediate has also been proposed, particularly when bulky substituents are present that might stabilize such a cation. However, the SN2-Si pathway is more generally accepted for most conditions. The rate of acid-catalyzed hydrolysis is typically much greater than that observed under basic conditions. gelest.com The hydrolysis of the first alkoxy group is generally the rate-limiting step; subsequent hydrolysis of the remaining groups is often faster. gelest.com
Base-Catalyzed Hydrolysis: Nucleophilic Attack and Pentacoordinate Intermediates (SN2-Si Mechanism)
In the presence of a base, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. researchgate.net This attack leads to the formation of a negatively charged, pentacoordinate silicon intermediate. This intermediate is unstable and subsequently expels an isopropoxide anion (⁻O-CH(CH₃)₂), which is then protonated by water to form isopropanol. This pathway is a classic example of an SN2-Si mechanism. Under basic conditions, the condensation of the newly formed silanol groups is significantly promoted, often occurring at a faster rate than hydrolysis. researchgate.net
Influence of Environmental Parameters on Hydrolysis Kinetics (e.g., pH, Water/Silane (B1218182) Ratio, Temperature)
The rate of hydrolysis of this compound is governed by several key environmental factors:
pH: The hydrolysis rate is slowest at a neutral pH of around 7 and increases under both acidic and basic conditions. researchgate.netafinitica.com Acidic conditions (pH < 4) strongly favor the hydrolysis reaction while slowing down the subsequent condensation reactions, allowing for the accumulation of silanol intermediates. researchgate.netresearchgate.net Conversely, basic conditions (pH > 10) also catalyze hydrolysis but significantly accelerate the condensation rate. researchgate.net
Water/Silane Ratio (R): The concentration of water is crucial as it is a primary reactant. A higher water-to-alkoxide molar ratio generally increases the extent of hydrolysis, driving the equilibrium towards the formation of methylsilanetriol (B1219558), MeSi(OH)₃. researchgate.net The degree of polymerization of the resulting siloxanes is also influenced by the amount of available water. gelest.com
Temperature: Increasing the reaction temperature generally accelerates the rate of both hydrolysis and condensation reactions, as it provides the necessary activation energy for these processes. researchgate.netnih.gov The effect of temperature can be significant, with studies on similar silanes like methyltrimethoxysilane (B3422404) (MTMS) showing that an increase in temperature promotes the formation of Si-O-Si bonds. researchgate.net
Steric Effects: The bulky nature of the isopropoxy (1-methylethoxy) groups in this compound results in significant steric hindrance around the silicon atom. Compared to less bulky methoxy (B1213986) or ethoxy groups, this steric hindrance slows down the rate of hydrolysis. gelest.comgelest.com For instance, methoxysilanes are reported to hydrolyze 6-10 times faster than ethoxysilanes, and the rate for isopropoxysilanes is expected to be even slower. gelest.com
Table 1: Illustrative Hydrolysis Rate Constants for Different Alkoxysilanes (for comparison) This table presents data for other silanes to illustrate the effect of different functional groups on hydrolysis rates, as specific kinetic data for this compound is not readily available.
| Silane | Hydrolysis Rate Constant | Conditions | Reference |
|---|---|---|---|
| Methyltriethoxy silane (MTES) | 0 - 0.23 M⁻¹ min⁻¹ | pH 2 to 4 | nih.gov |
| Tetraethoxy silane (TEOS) | 0 - 0.18 M⁻¹ min⁻¹ | pH 2 to 4 | nih.gov |
| γ-Methacryloxypropyltrimethoxy silane (γ-MPS) | Slow hydrolysis | Aqueous acidic solution | researchgate.net |
| Aminosilanes | Rapid hydrolysis | Aqueous acidic solution | researchgate.net |
Condensation Reactions Leading to Siloxane Network Formation
Following hydrolysis, the resulting reactive silanol groups (Si-OH) undergo condensation reactions. These reactions can occur between two silanol groups (water-producing condensation) or between a silanol group and a remaining alkoxy group (alcohol-producing condensation), leading to the formation of stable siloxane (Si-O-Si) bonds. wikipedia.org
Intermolecular Condensation of Silanol Groups and Oligomerization
The silanol-terminated molecules formed during hydrolysis are intermediates that can condense with each other. gelest.com This intermolecular condensation builds larger molecules, starting with dimers and progressing to linear or cyclic oligomers and eventually to a highly crosslinked polysiloxane network. gelest.comuni-saarland.de The formation of these oligomers is a key step in the sol-gel process and in the formation of silicone films and coatings. researchgate.netwikipedia.org The structure of the final network is influenced by the reaction conditions; for example, acid-catalyzed condensation tends to produce more linear polymers, while base catalysis often leads to more highly branched, colloidal structures. gelest.com
Co-condensation with Other Silanes and Heterogeneous Substrates
This compound can be co-condensed with other types of silanes to create materials with tailored properties. For instance, co-hydrolysis and co-condensation with organosilanes like phenyl trimethoxy silane or methyl phenyl dimethoxy silane can modify the properties of the resulting polymer, such as its compatibility with organic resins. google.com
Furthermore, the silanol groups generated from the hydrolysis of this compound can condense with hydroxyl groups present on the surface of various inorganic substrates like silica (B1680970), glass, or metal oxides. researchgate.net This process forms strong, covalent Si-O-Substrate bonds, which is the fundamental principle behind the use of silanes as coupling agents to improve adhesion between inorganic fillers and organic polymer matrices. gelest.comresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| MTMS | Methyltrimethoxysilane |
| γ-MPS | γ-Methacryloxypropyltrimethoxysilane |
| MTES | Methyltriethoxysilane |
| TEOS | Tetraethoxysilane |
| - | Phenyl trimethoxy silane |
| - | Methyl phenyl dimethoxy silane |
| - | Methylsilanetriol |
| - | Isopropanol |
Investigation of Siloxane Polymerization Dynamics and Crosslinking Density
The transformation of this compound into a polysiloxane network is a multi-step process governed by hydrolysis and condensation reactions. The dynamics of this polymerization and the resultant crosslinking density are critically dependent on reaction conditions and the steric and electronic nature of the substituents on the silicon atom.
The polymerization of trifunctional silanes like this compound can lead to complex, branched, or crosslinked structures. The dynamics are influenced by factors such as the water-to-silane ratio, catalyst type and concentration, temperature, and solvent. Compared to its methoxy and ethoxy analogs (methyltrimethoxysilane and methyltriethoxysilane), the hydrolysis of this compound is generally slower due to the greater steric hindrance of the isopropoxy groups. This slower hydrolysis can influence the subsequent condensation pathway, potentially favoring the formation of more ordered or specific oligomeric structures before gelation occurs.
Studies on similar alkoxysilanes have shown that the initial hydrolysis products are often methylsilanetriol and its dimer. scispace.com These intermediates can be relatively stable, and their slow condensation is crucial for controlling the final polymer structure. scispace.combohrium.com The polymerization proceeds through the formation of linear, cyclic, and branched oligomers, eventually leading to a three-dimensional network. gelest.comnih.gov
Crosslinking density is a critical parameter that defines the properties of the final polysiloxane material. It refers to the number of effective crosslinks per unit volume in the polymer network. researchgate.net For a trifunctional monomer like this compound, a high degree of condensation leads to a high crosslinking density, resulting in a rigid, glassy material with high dimensional stability and solvent resistance. dtic.mil Conversely, incomplete condensation or conditions that favor the formation of linear or cyclic species over network formation will result in a lower crosslinking density and a softer, more flexible material. The crosslinking density can be influenced by controlling the reaction kinetics, for example, by adjusting the catalyst or temperature. nih.govresearchgate.net
Table 1: Factors Influencing Polymerization and Crosslinking of this compound
| Factor | Effect on Polymerization Dynamics | Effect on Crosslinking Density | Scientific Rationale |
|---|---|---|---|
| Water/Silane Ratio | Higher ratios increase hydrolysis rate. | Can increase up to a point, then may decrease due to formation of more loosely connected structures. researchgate.net | Excess water drives the hydrolysis equilibrium towards silanol formation, making more sites available for condensation. researchgate.net |
| Catalyst (Acid/Base) | Accelerates both hydrolysis and condensation rates. Acid catalysis generally favors hydrolysis, while base catalysis favors condensation. | Catalyst type dictates the balance between linear chain extension and branching, thus affecting the final network structure. | Catalysts lower the activation energy for nucleophilic substitution at the silicon center. |
| Temperature | Increases rates of both hydrolysis and condensation. | Higher temperatures can lead to a more rapidly formed, but potentially less uniform, network with defects. researchgate.net | Provides the necessary activation energy for the reactions to proceed more quickly. researchgate.net |
| Solvent | Can influence reactant solubility and the stability of intermediates. | The choice of solvent can affect the conformation of growing polymer chains and influence the final network topology. bohrium.com | Solvent polarity and proticity can mediate reaction pathways and stabilize transition states. |
| Steric Hindrance | The bulky isopropoxy groups slow the rate of hydrolysis compared to smaller alkoxy groups (e.g., methoxy, ethoxy). | Slower initial reaction rates may allow for more controlled network formation, potentially leading to a more uniform crosslink distribution. | Steric bulk impedes the approach of the nucleophile (water or silanol) to the silicon center. |
Interfacial Reaction Chemistry of this compound with Inorganic Substrates
This compound is utilized as a coupling agent to modify the surface of inorganic materials and promote adhesion to organic polymer matrices. Its effectiveness stems from its bifunctional nature: the hydrolyzable isopropoxy groups react with the inorganic surface, while the methyl group provides a hydrophobic, non-reactive interface compatible with organic polymers.
The primary mechanism of interfacial reaction involves the following steps:
Hydrolysis: In the presence of surface moisture or added water, the isopropoxy groups on the silane hydrolyze to form reactive methylsilanetriol [MeSi(OH)₃]. Partially hydrolyzed species may also form.
Condensation: The newly formed silanol groups condense with hydroxyl groups present on the surface of the inorganic substrate (e.g., -OH groups on silica, alumina, or other metal oxides). This reaction forms stable, covalent Si-O-Substrate bonds.
Inter-Silane Condensation: Adjacent hydrolyzed silane molecules on the surface can also condense with each other, forming a crosslinked polysiloxane layer on the substrate. This process strengthens the interfacial layer.
The nature of the resulting silane layer—ranging from a monolayer to a thicker, crosslinked network—depends on the reaction conditions, including the amount of silane applied and the availability of water. The bulky isopropoxy groups of this compound, compared to ethoxy or methoxy groups, can influence the packing density and structure of the silane on the surface. This steric hindrance may result in a less densely packed interfacial layer.
Theoretical studies on similar systems, such as the interaction of methyltriethoxysilane with cellulose, suggest that the grafting and condensation reactions are complex, with hydrolysis products playing a key role. The presence of multiple hydroxyl groups on the hydrolyzed silane facilitates the growth of the organosilicon layer on the substrate surface.
Table 2: Interfacial Reaction Characteristics with Various Substrates
| Inorganic Substrate | Surface Functionality | Primary Interfacial Bond | Expected Characteristics of Modified Surface |
|---|---|---|---|
| Silica (SiO₂) | Surface Silanol (Si-OH) Groups | Covalent Siloxane (Si-O-Si) | Increased hydrophobicity, improved compatibility with non-polar polymers. |
| Alumina (Al₂O₃) | Surface Alumino (Al-OH) Groups | Covalent Siloxy-Alumino (Si-O-Al) | Enhanced adhesion, formation of a passivating layer that can improve corrosion resistance. |
| Titanium Dioxide (TiO₂) | Surface Titanol (Ti-OH) Groups | Covalent Siloxy-Titano (Si-O-Ti) | Improved dispersion of TiO₂ particles in polymer composites, modification of photocatalytic activity. |
| Glass | Surface Silanol (Si-OH) Groups | Covalent Siloxane (Si-O-Si) | Creation of a water-repellent surface, improved adhesion for coatings and sealants. |
Exploration of Other Reactive Pathways and Advanced Derivatives Formation
Beyond hydrolysis and condensation, the reactivity of this compound can be harnessed to form a variety of advanced derivatives with tailored properties. These reactions often involve the substitution of the isopropoxy groups with other functional moieties.
One significant pathway is the reaction with compounds containing active hydrogens, other than water, to create novel organosilicon monomers or crosslinkers. For example, reaction with oximes can lead to the formation of oximo-silanes. A related compound, Methyltris(methylethylketoxime)silane, is used as a neutral curing agent in silicone sealant formulations, where it crosslinks silanol-terminated polydimethylsiloxanes. This suggests a potential pathway for converting this compound into a moisture-curable crosslinker with different reactivity and byproduct profiles compared to the parent alkoxysilane.
Another avenue for derivatization is the formation of more complex siloxane structures. For instance, co-condensation of this compound with other silanes, such as those containing different organic groups (e.g., vinyl, phenyl, or amino groups), can produce copolymers with hybrid properties. The controlled reaction with trimethylsilanol (B90980) or hexamethyldisiloxane (B120664) could lead to the formation of branched, well-defined oligosiloxanes like Methyltris(trimethylsiloxy)silane, which can be used as building blocks for more complex silicone architectures or as model compounds for spectroscopic studies.
The synthesis of these derivatives allows for fine-tuning of properties such as reactivity, solubility, thermal stability, and the functionality of the final material.
Table 3: Potential Reactive Pathways and Resulting Advanced Derivatives
| Reactant | Reaction Type | Potential Derivative | Key Properties / Applications of Derivative |
|---|---|---|---|
| Methylethylketoxime | Oximation / Substitution | Methyltris(methylethylketoxime)silane | Neutral-cure crosslinker for silicone sealants; moisture-scavenging agent. |
| Trimethylsilanol | Condensation / Silylation | Methyltris(trimethylsiloxy)silane | Highly branched, stable siloxane (T-structure); used as a building block for silicone resins and polymers. |
| Diols (e.g., Ethylene Glycol) | Transesterification | Glycol-bridged Silane Oligomers | Precursors for hybrid organic-inorganic polymers with controlled flexibility and functionality. |
| Vinylmethyldichlorosilane | Co-condensation (after hydrolysis) | Vinyl-functional Polymethylsiloxane Resin | Crosslinkable resin for addition-cure silicone systems, allowing for thermal or radiation curing. |
Catalytic Applications and Role of Methyltris 1 Methylethoxy Silane in Chemical Processes
Methyltris(1-methylethoxy)silane as a Catalyst in Organic Transformation Reactions
This compound, also known as methyltriisopropoxysilane, primarily functions as an external electron donor in Ziegler-Natta catalysis for the polymerization of olefins, most notably propylene (B89431). escholarship.orgutwente.nl In this capacity, it is not a catalyst in the traditional sense of initiating the reaction but rather a crucial co-catalyst or modifier that significantly influences the performance of the primary catalyst system. The Ziegler-Natta catalyst system typically consists of a transition metal halide (e.g., titanium tetrachloride) supported on a magnesium chloride (MgCl2) matrix, which is activated by an organoaluminum compound like triethylaluminium (TEA). nih.govmdpi.comgoogle.com
The addition of an external donor like this compound is essential for controlling the stereochemistry of the resulting polymer. escholarship.orgcymitquimica.com Specifically, in propylene polymerization, it plays a vital role in enhancing the isotacticity of polypropylene (B1209903) (PP). escholarship.orgrsc.org Isotactic polypropylene, where the methyl groups are all on the same side of the polymer chain, possesses superior mechanical and thermal properties compared to atactic (randomly oriented methyl groups) or syndiotactic (alternating methyl groups) forms.
While its primary application is in propylene polymerization, the fundamental principles of its action as an electron donor can be extended to other olefin polymerizations where stereocontrol is a key factor. Research has explored the use of various alkoxysilanes as external donors, highlighting the importance of the steric and electronic properties of the silane (B1218182) in determining the final polymer characteristics. escholarship.orgutwente.nl
Table 1: Effect of this compound on Propylene Polymerization
| Parameter | Effect of this compound Addition |
| Isotacticity | Significantly increases the isotactic index of polypropylene. |
| Catalyst Activity | Can influence the overall productivity of the catalyst system. |
| Molecular Weight | Affects the average molecular weight of the polymer chains. |
| Molecular Weight Distribution (MWD) | Can influence the breadth of the molecular weight distribution. |
Mechanistic Investigations of Catalytic Activity in Silane-Mediated Reactions
The mechanism by which this compound exerts its influence in Ziegler-Natta catalysis is a subject of extensive research. It is widely accepted that the external donor interacts with the various components of the catalyst system, including the titanium active sites, the magnesium chloride support, and the organoaluminum co-catalyst.
Furthermore, the interaction of the external donor with the organoaluminum co-catalyst is also crucial. The silane can form complexes with triethylaluminium, which can then interact with the titanium centers. This interaction can modify the electronic and steric environment of the active sites, thereby influencing their stereoselectivity and reactivity towards the propylene monomer.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in providing deeper insights into these interactions. nih.gov These studies model the adsorption and interaction of the external donor with the MgCl2 surfaces and the titanium active sites, helping to elucidate the energetics and geometries of these interactions. While the general principles are understood, the precise nature of the active sites and their interaction with the external donor remains an area of active investigation due to the complex and heterogeneous nature of the catalyst system. mdpi.com
Co-catalytic Behavior and Synergistic Effects in Multi-component Catalytic Systems
The performance of this compound as an external donor can be further enhanced when used in conjunction with other electron donors, leading to synergistic effects. The concept of using mixed external donor systems has been explored to achieve a more precise control over the properties of the resulting polypropylene.
For instance, the combination of this compound with other types of silanes or different classes of electron donors can lead to improvements in catalyst activity, hydrogen response (which is used to control molecular weight), and the balance between stiffness and impact strength of the polymer.
The synergistic effect arises from the different roles played by the various donors in the catalytic system. One donor might be more effective at deactivating certain types of aspecific sites, while another might have a greater influence on the reactivity of the isospecific sites. The combination of donors can thus achieve a level of control that is not possible with a single donor alone.
Table 2: Example of a Multi-component Donor System
| Donor 1 | Donor 2 | Observed Synergistic Effect |
| This compound | Dicyclopentyldimethoxysilane | Enhanced control over molecular weight distribution and isotacticity. |
Heterogeneous Catalysis Involving Supported this compound Species
The entire Ziegler-Natta catalytic system for propylene polymerization, including this compound, operates under the principles of heterogeneous catalysis. The active components of the catalyst are immobilized on a solid support, which in industrial applications is typically high-surface-area magnesium chloride (MgCl2). nih.govmdpi.com
This adsorption can influence the way the titanium tetrachloride is anchored to the support and can also affect the distribution and nature of the active sites. The porous structure and surface chemistry of the MgCl2 support are critical in determining the effectiveness of the external donor. mdpi.com
The immobilization of the catalyst components on a solid support offers several practical advantages in an industrial setting. It allows for easy separation of the catalyst from the polymer product, facilitates the control of polymer morphology (the "replication phenomenon"), and enables the use of continuous polymerization processes such as slurry or gas-phase reactors. nih.gov The interaction between the supported catalyst particles and the external donor in the reaction medium is a key factor in achieving high efficiency and producing polymer with the desired properties.
Advanced Characterization Techniques for Methyltris 1 Methylethoxy Silane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Methyltris(1-methylethoxy)silane. By analyzing the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei, NMR provides unambiguous confirmation of the compound's structure.
Structural Elucidation:
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. For this compound, characteristic signals are expected for the methyl group directly bonded to the silicon atom, as well as the methine and methyl protons of the isopropoxy groups.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Distinct peaks will correspond to the methyl carbon attached to silicon and the two different carbons of the isopropoxy groups. researchgate.netshout.education
²⁹Si NMR: Silicon-29 NMR is particularly powerful for characterizing organosilicon compounds. uni-muenchen.deresearchgate.netresearchgate.netunige.ch The chemical shift of the silicon atom in this compound is indicative of its coordination environment, specifically a silicon atom bonded to one carbon and three oxygen atoms. uni-muenchen.deresearchgate.netresearchgate.netunige.ch
Reaction Monitoring:
NMR spectroscopy is also employed to monitor the hydrolysis and condensation reactions of this compound in real-time. researchgate.net The disappearance of the signals corresponding to the isopropoxy groups and the appearance of new signals for isopropanol (B130326) and silanol (B1196071) (Si-OH) groups can be tracked to follow the extent of hydrolysis. Subsequent condensation to form siloxane (Si-O-Si) linkages results in further changes in the ²⁹Si NMR spectrum, with the appearance of new peaks corresponding to different condensation species (e.g., dimers, trimers, and higher oligomers). researchgate.net
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Si-CH ₃ | ~0.1-0.2 |
| ¹H | O-CH (CH₃)₂ | ~3.8-4.2 |
| ¹H | O-CH(CH ₃)₂ | ~1.1-1.3 |
| ¹³C | Si-C H₃ | ~(-5)-5 |
| ¹³C | O-C H(CH₃)₂ | ~65-70 |
| ¹³C | O-CH(C H₃)₂ | ~24-26 |
| ²⁹Si | Si (OR)₃CH₃ | ~(-55)-(-65) |
Note: Expected chemical shifts are based on data for analogous compounds such as methyltrimethoxysilane (B3422404) and methyltriethoxysilane.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its transformation during chemical reactions.
Functional Group Analysis:
The IR and Raman spectra of this compound exhibit characteristic absorption and scattering bands corresponding to the vibrations of its specific chemical bonds. These include:
Si-O-C stretching: Strong bands in the IR spectrum, typically in the region of 1080-1100 cm⁻¹, are characteristic of the Si-O-C linkage of the isopropoxy groups.
C-H stretching and bending: Vibrations of the methyl and isopropoxy groups appear in the regions of 2850-3000 cm⁻¹ (stretching) and 1350-1480 cm⁻¹ (bending).
Si-C stretching: A characteristic band for the Si-CH₃ bond is typically observed around 1260 cm⁻¹.
Mechanistic Insights:
During hydrolysis and condensation, changes in the vibrational spectra can be monitored to gain mechanistic insights. The decrease in the intensity of the Si-O-C bands and the appearance of a broad band for O-H stretching (from silanol groups and water) around 3200-3600 cm⁻¹ indicate the progress of hydrolysis. The subsequent formation of siloxane bonds (Si-O-Si) during condensation gives rise to new, strong absorption bands in the IR spectrum, typically in the 1000-1100 cm⁻¹ region. researchgate.netscirp.org Raman spectroscopy is particularly useful for monitoring the Si-O-Si symmetric stretching vibrations, which are often weak in the IR spectrum. researchgate.netscirp.org
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H stretch | -CH₃, -CH | 2850-3000 |
| Si-CH₃ deformation | Si-CH₃ | ~1260 |
| Si-O-C stretch | Si-O-C | 1080-1100 |
| Si-O-Si stretch | Si-O-Si | 1000-1100 (asymmetric), ~490 (symmetric) |
| O-H stretch | Si-OH | 3200-3600 (broad) |
Note: Table is based on general values for alkoxysilanes and polysiloxanes.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation pattern.
Molecular Weight Determination:
In a mass spectrum, the peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion (M⁺), which is the intact molecule with one electron removed. This allows for the precise determination of the molecular weight of the compound.
Fragmentation Analysis:
The molecular ion of this compound can undergo fragmentation in the mass spectrometer, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. Common fragmentation pathways for alkoxysilanes include the loss of:
An alkoxy group (-OR)
An alkyl group from the alkoxy substituent
The methyl group attached to the silicon atom
For this compound, a prominent fragment would be expected from the loss of an isopropoxy group, [M - OCH(CH₃)₂]⁺. Analysis of the mass differences between the major peaks can help to reconstruct the structure of the original molecule. For instance, a related compound, methyltris(trimethylsiloxy)silane, shows characteristic fragmentation patterns that can be used for its identification. nist.gov
| Ion | m/z Value | Possible Identity |
| [M]⁺ | 220 | Molecular Ion |
| [M-15]⁺ | 205 | Loss of a methyl group (CH₃) |
| [M-59]⁺ | 161 | Loss of an isopropoxy group (OCH(CH₃)₂) |
| [M-103]⁺ | 117 | Loss of an isopropoxy and a propylene (B89431) group |
Note: The fragmentation pattern is predictive and based on common fragmentation pathways for alkoxysilanes.
Chromatographic Methods for Purity Analysis and Identification of Reaction Byproducts (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for assessing the purity of this compound and for separating and identifying byproducts from its synthesis or subsequent reactions.
Gas Chromatography (GC):
Gas chromatography is well-suited for the analysis of volatile compounds like this compound. researchgate.net When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of components in a mixture. researchgate.net GC can be used to:
Determine Purity: The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.
Identify Impurities: GC-MS can identify volatile impurities such as starting materials, solvents, or byproducts from the synthesis process.
High-Performance Liquid Chromatography (HPLC):
High-Performance Liquid Chromatography is a versatile technique that can be used to analyze a wider range of compounds, including less volatile derivatives and oligomers formed during the condensation of this compound. sielc.comsielc.com Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for separating silane-based compounds. sielc.comsielc.comshimadzu.com HPLC is particularly useful for:
Monitoring Polymerization: HPLC can separate the starting monomer from the various oligomeric species formed during the early stages of polymerization, providing insight into the reaction kinetics and product distribution.
Analysis of Non-volatile Byproducts: It can identify and quantify non-volatile byproducts that are not amenable to GC analysis.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| Gas Chromatography (GC) | Non-polar (e.g., polydimethylsiloxane) | Inert gas (e.g., He, N₂) | Flame Ionization (FID), Mass Spectrometry (MS) | Purity analysis, identification of volatile impurities |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/water mixture | UV, Refractive Index (RI), MS | Analysis of non-volatile byproducts, monitoring of oligomerization |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Polymerization and Thermal Stability Studies
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for characterizing the thermal properties of polymers derived from this compound.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com It is used to determine the thermal stability of polysiloxane networks formed from the polymerization of this compound. The TGA curve provides information on:
Decomposition Temperatures: The onset temperature of weight loss indicates the temperature at which the polymer begins to degrade. nih.gov
Thermal Stability: A higher decomposition temperature signifies greater thermal stability. nih.govnih.gov The presence of different fillers or modifications to the polymer backbone can affect its thermal stability. nih.gov
Compositional Analysis: TGA can be used to determine the amount of inorganic residue (e.g., silica) remaining after the complete decomposition of the organic components of the polymer.
Differential Scanning Calorimetry (DSC):
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to study the thermal transitions of polymers derived from this compound. Key information obtained from DSC includes:
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. dtic.mil This is a critical parameter that defines the service temperature range of the material.
Crystallization and Melting Temperatures (Tc and Tm): For semi-crystalline polymers, DSC can identify the temperatures at which crystallization occurs upon cooling and melting occurs upon heating. dtic.mil
Curing Reactions: DSC can be used to monitor the heat released during the cross-linking (curing) of the silane (B1218182), providing information on the kinetics and extent of the reaction. researchgate.net
| Thermal Property | Technique | Information Obtained |
| Thermal Stability | TGA | Onset of decomposition, temperature of maximum decomposition rate, residual mass |
| Glass Transition | DSC | Glass transition temperature (Tg) |
| Crystallinity | DSC | Crystallization temperature (Tc), melting temperature (Tm), enthalpy of fusion |
| Curing Profile | DSC | Onset and peak of curing exotherm, heat of reaction |
Theoretical and Computational Studies of Methyltris 1 Methylethoxy Silane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of Methyltris(1-methylethoxy)silane. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) has become a popular method due to its balance of computational cost and accuracy. For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate electronic properties: Predict properties such as the dipole moment, polarizability, and ionization potential.
Analyze the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to act as an electron donor or acceptor.
Simulate vibrational spectra: The calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. A comparison between theoretical and experimental spectra can help confirm the structure of the molecule. researchgate.net
Predict reaction mechanisms: By calculating the energies of reactants, transition states, and products, DFT can be used to map out the pathways of reactions such as hydrolysis and condensation, which are critical for the function of silane (B1218182) coupling agents.
Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theory and potentially greater accuracy, albeit at a higher computational cost. These methods would be valuable for benchmarking DFT results and for obtaining highly accurate data for specific properties of interest.
A hypothetical table of DFT-calculated properties for this compound is presented below.
| Property | Calculated Value | Unit |
| Ground State Energy | -X.XXXX | Hartrees |
| HOMO Energy | -Y.YYYY | eV |
| LUMO Energy | +Z.ZZZZ | eV |
| HOMO-LUMO Gap | A.AAAA | eV |
| Dipole Moment | B.BBBB | Debye |
| Si-O Bond Length (average) | C.CCCC | Å |
| O-Si-O Bond Angle (average) | D.DDDD | Degrees |
Note: The values in this table are illustrative and represent the type of data that would be generated from quantum chemical calculations.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Polymerization and Network Formation
The performance of this compound in applications such as coatings and adhesives is highly dependent on its ability to hydrolyze and form polysiloxane networks. cymitquimica.com Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques to study these dynamic processes.
Molecular Dynamics (MD) simulations track the movement of atoms and molecules over time by solving Newton's equations of motion. For the study of this compound, MD simulations can be used to:
Simulate the hydrolysis process: By placing this compound molecules in a simulation box with water molecules, the hydrolysis of the isopropoxy groups to form silanol (B1196071) groups can be observed.
Model the condensation and polymerization: Following hydrolysis, the silanol groups can condense to form Si-O-Si linkages, leading to the formation of oligomers and eventually a cross-linked polymer network. MD simulations can provide insights into the structure and dynamics of this network formation. researchgate.net
Predict mechanical properties: Once a model of the polysiloxane network is generated, its mechanical properties, such as Young's modulus and shear modulus, can be calculated by applying virtual stress or strain to the simulation box. researchgate.net
Monte Carlo (MC) simulations use probabilistic methods to sample the configuration space of a system. In the context of polymerization, kinetic Monte Carlo (kMC) simulations are particularly useful. tu-clausthal.dersc.org A kMC approach for this compound could:
Model the kinetics of polymerization: By defining the probabilities of different reaction events (hydrolysis, condensation), kMC can simulate the evolution of the polymer chain length distribution and branching over time. tu-clausthal.de
Investigate the influence of reaction conditions: The effect of factors such as temperature, pH, and the presence of catalysts on the rate of polymerization and the final network structure can be explored.
Predict the polymer topology: kMC simulations can provide detailed information about the architecture of the resulting polymer, including the degree of cross-linking and the presence of cyclic structures. tu-clausthal.de
The table below illustrates the kind of data that could be obtained from MD simulations of a this compound-derived network.
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Number of Silane Molecules | 100 |
| Degree of Condensation | 85% |
| Predicted Young's Modulus | X GPa |
| Predicted Glass Transition Temp. | Y K |
Note: The values in this table are for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior and Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or a specific property. nih.gov While no specific QSAR models for this compound were found, this methodology could be applied to a series of related alkoxysilanes to predict their behavior.
A QSAR study for silane coupling agents could involve:
Descriptor Calculation: For a series of different silane molecules, a wide range of molecular descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).
Model Development: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is developed that correlates a subset of the calculated descriptors with an experimentally measured activity. nih.gov This activity could be, for example, the adhesion strength to a particular substrate or the rate of hydrolysis.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR model for predicting the hydrolysis rate of alkoxysilanes might take the form of the following equation:
log(Hydrolysis Rate) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where c0, c1, c2 are coefficients determined from the statistical analysis. Such a model could be used to screen new, un-synthesized silane structures to identify candidates with desired properties.
Simulation of Interfacial Interactions and Adsorption Phenomena on Various Substrates
The primary function of this compound as a coupling agent is to improve the adhesion between an inorganic substrate (like glass or metal) and an organic polymer matrix. cymitquimica.com Understanding the interactions at this interface is crucial for designing effective adhesion promoters. Molecular dynamics simulations are well-suited to study these interfacial phenomena. researchgate.net
An MD simulation of the interface between a substrate and a this compound-derived layer would typically involve:
Building the interfacial model: A simulation box is constructed containing a slab of the substrate material (e.g., silica (B1680970), zinc oxide), the silane molecules (or their hydrolyzed/condensed forms), and potentially the polymer matrix. researchgate.netnih.gov
Simulating the adsorption process: The simulation would track the movement of the silane molecules as they approach and interact with the substrate surface. This can reveal the preferred orientation of the molecules and the nature of the bonds that are formed (e.g., hydrogen bonds, covalent bonds). tue.nl
Calculating the binding energy: The strength of the adhesion between the silane layer and the substrate can be quantified by calculating the binding energy, which is the energy required to separate the two surfaces.
Investigating the effect of surface chemistry: The simulations can be repeated with different substrate surface modifications (e.g., varying degrees of hydroxylation) to understand how this affects the adsorption and adhesion of the silane.
The following table presents hypothetical data from an MD simulation of silane adsorption on a silica surface.
| Parameter | Result |
| Substrate | Hydroxylated Amorphous Silica |
| Adsorbed Species | Hydrolyzed this compound |
| Preferred Orientation | Silanol groups oriented towards the surface |
| Average Number of Hydrogen Bonds per Molecule | X.X |
| Calculated Binding Energy | -Y kJ/mol |
Note: The values in this table are illustrative and represent the type of information that can be obtained from such simulations.
Advanced Materials Applications and Functionalization Strategies Incorporating Methyltris 1 Methylethoxy Silane
Role as a Precursor in Sol-Gel Chemistry for Hybrid Material Synthesis
Methyltris(1-methylethoxy)silane serves as a crucial precursor in the field of sol-gel chemistry for the synthesis of organic-inorganic hybrid materials. The sol-gel process is a versatile, low-temperature chemical method for creating cross-linked, silica-based networks. acs.orgcymitquimica.com For alkoxysilanes like this compound, the process is primarily driven by two key reactions: hydrolysis and condensation. cymitquimica.comresearchgate.net
During hydrolysis, the (1-methylethoxy), or isopropoxy, groups attached to the silicon atom react with water. This reaction replaces the alkoxy groups with hydroxyl (Si-OH) groups, forming reactive silanols. researchgate.netdakenchem.com These silanol (B1196071) groups can then undergo condensation reactions with each other or with remaining alkoxy groups, leading to the formation of a stable, three-dimensional siloxane (Si-O-Si) network. researchgate.netdakenchem.com The presence of the methyl group on the silicon atom introduces organic character into the predominantly inorganic silica (B1680970) network, resulting in a hybrid material that combines the properties of both components. acs.org This chemical hybridization allows for the creation of materials with tunable properties, blending the hardness and thermal stability of inorganics with the flexibility of organic polymers. acs.org
Development of Advanced Functional Coatings and Films
The sol-gel process, utilizing precursors such as this compound, is extensively applied in the development of advanced functional coatings and films. researchgate.net These hybrid coatings are valued for their ability to confer properties like enhanced durability, water resistance, and improved adhesion to a variety of substrates. researchgate.netlabinsights.nl The silanol groups generated during hydrolysis can form strong bonds with the surfaces of inorganic materials like glass and metals, while the organic methyl group can ensure compatibility with polymer topcoats. acs.orgmdpi.com
Research into sol-gel derived hybrid coatings has demonstrated their effectiveness as protective barriers in simulated physiological environments, for instance, on biomedical titanium implants. cymitquimica.com The formulation of these coatings can be precisely controlled to achieve desired characteristics. By mixing different silane (B1218182) precursors, such as combining a structural precursor like tetraethoxysilane (TEOS) with a functional one, coatings with a tailored combination of mechanical resistance and flexibility can be fabricated. cymitquimica.com The application of these coatings is straightforward, often involving techniques like dip-coating or spin-coating, followed by a low-temperature curing step to complete the condensation and densification of the siloxane network. cymitquimica.com
Application as a Coupling Agent in Organic-Inorganic Composite Materials
Enhancement of Interfacial Adhesion and Mechanical Properties in Nanocomposites
A primary function of this compound as a coupling agent is to significantly enhance the interfacial adhesion between the inorganic nanofiller and the organic polymer matrix. nih.govmdpi.com The strength of this interface is a determining factor for the mechanical properties of the resulting nanocomposite. nih.gov Without a coupling agent, the adhesion between a hydrophilic inorganic surface and a hydrophobic polymer is often weak, leading to poor stress transfer and suboptimal performance. nih.gov
By treating the surface of a nanofiller, the silane coupling agent creates a more chemically compatible interface. Studies have shown that silane treatment on fillers like carbon fibers increases the surface free energy, which is crucial for improving the degree of interfacial adhesion. nih.gov This enhanced adhesion allows for more effective load transfer from the polymer matrix to the reinforcing filler, resulting in measurable improvements in mechanical properties such as flexural and tensile strength. nih.govnih.gov
| Carbon Fiber Treatment | Work of Adhesion (mJ/m²) |
|---|---|
| Non-treated | Value A |
| VTES-treated | Value B |
| APS-treated | Value C |
| MPTS-treated | Value D (Highest) |
Note: This table is illustrative, based on findings that silane-treated carbon fibers show higher adhesion strengths than non-treated fibers, with different silanes providing varying levels of enhancement. nih.gov VTES, APS, and MPTS are examples of different silane coupling agents.
Impact on Dispersion and Aggregation of Nanomaterials in Polymer Matrices
The effective dispersion of nanomaterials within a polymer matrix is essential for realizing the desired property enhancements in a nanocomposite. Nanoparticles have a high surface energy and a strong tendency to agglomerate, or clump together, which can be detrimental to the material's performance. mdpi.comnsf.gov Silane coupling agents play a vital role in mitigating this issue.
By treating the surface of nanoparticles with a silane like this compound, their surface chemistry is modified. labinsights.nlacs.org This process, known as silanization, can transform a hydrophilic nanoparticle surface into a more hydrophobic (organophilic) one, increasing its compatibility with the polymer matrix. researchgate.net This improved compatibility reduces the filler's tendency to self-associate and promotes a more uniform dispersion throughout the polymer. mdpi.comacs.org Research has demonstrated that silane-treated nanofibers and nanoparticles exhibit significantly better dispersion in elastomer and epoxy matrices, which is directly linked to improvements in the composite's mechanical and rheological properties. nsf.govacs.org The silane effectively creates a "molecular bridge" that reduces nanoparticle agglomeration and fosters a stable, well-dispersed system. nsf.gov
Crosslinking Agent in Polymer Technology and Curing Systems
In polymer technology, this compound and its close chemical relatives, such as Methyltris(methylethylketoxime)silane (MOS), are widely employed as crosslinking agents. chinacouplingagents.comacs.orgresearchgate.net A crosslinking agent facilitates the formation of covalent bonds between polymer chains, transforming a liquid or thermoplastic material into a more durable, thermoset solid or elastomer. chinacouplingagents.com This process significantly enhances properties like mechanical strength, chemical resistance, and thermal stability. chinacouplingagents.com These silanes are particularly prominent in systems that cure through exposure to ambient moisture.
Formulation of Moisture-Curing Silicone Rubbers and Sealants
This compound and related oxime silanes are key components in the formulation of neutral-cure, Room Temperature Vulcanizing (RTV) silicone rubbers and sealants. mdpi.comresearchgate.net In these one-component systems, the silane acts as the primary crosslinker for silanol-terminated polymers, such as polydimethylsiloxane. nsf.govacs.org
The curing process is initiated when the sealant is exposed to atmospheric moisture. The alkoxy or oxime groups on the silane hydrolyze, releasing isopropanol (B130326) or methylethylketoxime and forming reactive silanol intermediates. dakenchem.com These intermediates then rapidly condense with the hydroxyl end-groups of the silicone polymer chains, creating a stable, three-dimensional crosslinked elastomeric network. dakenchem.com The choice of silane crosslinker is critical, as it influences the cure rate, adhesion to various substrates, and the final mechanical properties of the sealant. nsf.gov These neutral-cure formulations are valued because the byproducts of the curing reaction are non-corrosive, allowing them to be used on sensitive substrates like metal and marble. dakenchem.com
| Application Area | Specific Use | Function |
|---|---|---|
| Sol-Gel Chemistry | Hybrid Material Synthesis | Precursor |
| Coatings & Films | Protective & Functional Coatings | Adhesion Promoter, Durability Enhancer |
| Composite Materials | Organic-Inorganic Composites | Coupling Agent |
| Nanotechnology | Nanocomposites | Dispersion Aid, Interfacial Modifier |
| Polymer Technology | Silicone Rubbers & Sealants | Crosslinking Agent (Moisture-Curing) |
Accelerators for Bonding Diverse Substrates to Silicone Polymers
This compound serves as a crucial adhesion promoter, effectively accelerating the formation of strong bonds between various substrates and silicone polymers. Its function is not that of a primary cure catalyst in the traditional sense, but rather as a coupling agent that accelerates the establishment of a durable interface between the inorganic substrate and the organic silicone matrix.
The mechanism is initiated when the silane is exposed to moisture, which can be present in the atmosphere or on the surface of the substrate. The (1-methylethoxy), or isopropoxy, groups of the silane undergo hydrolysis to form reactive silanol (Si-OH) groups. sinosil.comsisib.com This hydrolysis is a critical first step for adhesion. These newly formed silanol groups are highly reactive and can condense in two primary ways:
With hydroxyl groups on the substrate surface: Many inorganic substrates, such as glass, aluminum, and other metals, possess a layer of surface hydroxyl groups (-OH). The silanol groups from the hydrolyzed this compound react with these surface hydroxyls, forming stable, covalent siloxane bonds (Si-O-Substrate). sisib.com This creates a strong chemical link between the silane and the substrate.
With the silicone polymer matrix: The silanol groups can also co-condense with the silanol-terminated ends of silicone polymers (polydimethylsiloxane) or with other hydrolyzed silane molecules. sinosil.com This process forms a cross-linked, three-dimensional siloxane network at the interface.
Table 1: Bonding of Diverse Substrates to Silicone Polymers using this compound as an Accelerator/Adhesion Promoter
| Substrate Material | Proposed Bonding Mechanism | Expected Outcome |
| Glass | Condensation between silanols from the hydrolyzed silane and surface Si-OH groups on the glass. | Formation of a durable Si-O-Si covalent bond, leading to excellent adhesion and water resistance. |
| Aluminum | Reaction of silanols with surface Al-OH groups on the passivated aluminum surface. | Creation of a stable Si-O-Al linkage, enhancing bond strength and corrosion resistance. |
| Steel | Formation of Si-O-Metal bonds with hydroxyl groups present on the oxidized steel surface. | Improved adhesion for silicone sealants and coatings on steel surfaces. google.com |
| Ceramics | Condensation with surface metal-hydroxyl groups (e.g., Si-OH, Al-OH) on the ceramic. | Enhanced bonding for high-performance silicone adhesives and sealants used in electronics and construction. |
| Plastics (with surface treatment) | Interdiffusion and potential reaction with functional groups introduced onto the plastic surface via plasma or corona treatment. | Improved adhesion of silicone rubbers to otherwise low-energy plastic surfaces. nih.gov |
Integration into Specialized Polymer Architectures and Engineered Materials (e.g., Dendrimers, Liquid Crystalline Polymers, Polysiloxanes)
The trifunctional nature of this compound, with one non-hydrolyzable methyl group and three hydrolyzable isopropoxy groups, makes it a valuable monomer for constructing complex and specialized polymer architectures.
Dendrimers: this compound can serve as a building block for carbosilane or siloxane dendrimers. In a divergent synthesis approach, it could function as a third-generation branching unit. The synthesis would involve a step-wise and controlled hydrolysis and condensation reaction. For example, by carefully controlling stoichiometry, the three isopropoxy groups can be reacted with other silane monomers to create a new layer of branching points in the dendritic structure. The use of such trialkoxysilanes is a known strategy for creating these highly branched, three-dimensional macromolecules. researchgate.net
Liquid Crystalline Polymers (LCPs): In the field of LCPs, particularly side-chain liquid crystalline polymers, polysiloxanes are often used as a flexible backbone. This compound can be used in the synthesis of this backbone. Through co-polycondensation with other difunctional silanes (like dichlorosilanes or dialkoxysilanes), it can introduce branching or cross-linking points into the polysiloxane chain. dtic.milresearchgate.net The flexible spacer and mesogenic (liquid crystal) units can then be attached to this polysiloxane backbone, often via a hydrosilylation reaction. dtic.milpreprints.org The incorporation of a trifunctional unit like this compound can influence the thermal properties and stability of the final liquid crystalline phase. orientjchem.org
Polysiloxanes: The most direct application in specialized polymer architectures is the use of this compound as a trifunctional 'T' unit in the synthesis of polysiloxanes. In the polycondensation of alkoxysilanes, this compound creates a branching point, leading to the formation of a three-dimensional cross-linked network, as opposed to the linear chains formed from difunctional silanes. nih.gov This is fundamental to the formation of silicone resins and cross-linked elastomers. The degree of cross-linking, and thus the mechanical properties of the resulting polysiloxane, can be controlled by the ratio of trifunctional to difunctional silane monomers in the polymerization reaction. researchgate.netnih.gov This approach is central to producing a wide range of silicone materials, from soft gels to hard resins.
Table 2: Integration of this compound into Specialized Polymer Architectures
| Polymer Architecture | Function of this compound | Resulting Material Properties |
| Dendrimers (Siloxane-based) | Trifunctional branching unit (G3). | Creates a highly branched, globular macromolecule with a high density of terminal functional groups. |
| Liquid Crystalline Polymers | Branching/cross-linking comonomer for the polysiloxane backbone. | Increases network stability and influences the temperature range and properties of the liquid crystal phase. researchgate.net |
| Polysiloxanes (Cross-linked) | Trifunctional monomer (T-unit) for network formation. | Forms a cross-linked polymer network, leading to materials ranging from elastomers to rigid silicone resins with enhanced thermal and mechanical stability. nih.govresearchgate.net |
Environmental Impact Assessment and Ecotoxicological Research of Methyltris 1 Methylethoxy Silane
Environmental Degradation Pathways and Byproduct Formation
The primary environmental degradation pathway for Methyltris(1-methylethoxy)silane, an alkoxysilane, is hydrolysis. In the presence of water, the ester linkages are cleaved, yielding methylsilanetriol (B1219558) and three molecules of isopropanol (B130326). This reaction is a characteristic feature of alkoxysilanes. The rate of hydrolysis is influenced by several factors, including the steric bulk of the alkoxy groups. researchgate.net Generally, larger alkoxy groups, such as the isopropoxy groups in this compound, result in a slower hydrolysis rate compared to smaller groups like methoxy (B1213986) or ethoxy. researchgate.net
The hydrolysis reaction can be represented as follows:
CH₃Si(OCH(CH₃)₂)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃CH(OH)CH₃
Byproducts:
Methylsilanetriol (CH₃Si(OH)₃): This is a silanol (B1196071) compound that can undergo further condensation reactions to form oligomeric and polymeric siloxanes (silicones). These condensation reactions involve the formation of Si-O-Si bonds. The extent of condensation is dependent on factors such as pH and the concentration of the silanetriol.
Isopropanol (CH₃CH(OH)CH₃): Also known as isopropyl alcohol, this is a common solvent. In the environment, isopropanol is expected to be the main byproduct by mass. It is known to be readily biodegradable.
Ecotoxicological Profile and Risk Assessment for Aquatic and Terrestrial Systems
Ecotoxicity of Hydrolysis Products:
Methylsilanetriol: Specific ecotoxicological data for methylsilanetriol is limited. Some studies have indicated that certain organic silanols may exhibit phytotoxicity. researchgate.net However, comprehensive data on its effects on a wide range of aquatic and terrestrial organisms is lacking.
Isopropanol: Isopropanol is considered to have low toxicity to aquatic organisms. It is readily biodegradable and not expected to persist in the environment.
Aquatic Ecotoxicity Data for Isopropanol
| Organism | Test Type | Duration | Result | Reference |
| Pimephales promelas (Fathead minnow) | LC50 | 96 h | 9640 mg/L | |
| Daphnia magna (Water flea) | EC50 | 24 h | >10000 mg/L | |
| Scenedesmus subspicatus (Green algae) | EC50 | 72 h | >1000 mg/L |
Risk Assessment:
A formal risk assessment for this compound is challenging without specific data on the parent compound. The risk would be largely dependent on the rate of hydrolysis and the toxicity of the resulting silanetriol and its condensates. While isopropanol has a well-defined and low-risk profile, the environmental behavior and potential long-term effects of methylsilanetriol and its subsequent products are less understood.
Assessment of Environmental Persistence and Bioaccumulation Potential
Persistence:
This compound: The parent compound is not expected to persist in the environment due to its susceptibility to hydrolysis.
Methylsilanetriol: Silanols can undergo condensation to form more stable siloxanes. While the initial hydrolysis is a degradation of the parent compound, the resulting siloxanes can be more persistent. Some silanol degradation products are not readily biodegradable. oecd.org
Isopropanol: Isopropanol is not persistent in the environment and is readily biodegradable.
Bioaccumulation Potential:
This compound: Direct data on the bioaccumulation potential of this compound is unavailable.
Methylsilanetriol: The bioaccumulation potential of methylsilanetriol is not well-documented in publicly available literature.
Isopropanol: Isopropanol has a low potential for bioaccumulation, as indicated by its low octanol-water partition coefficient (log Kow).
Bioaccumulation Data for Related Compounds
| Compound | BCF (L/kg) | Method | Reference |
| Chlorotrimethylsilane (hydrolysis product: trimethylsilanol) | 2.6 - 3.2 | Estimated | oecd.org |
Comparative Analysis with Other Silane (B1218182) Compounds Regarding Environmental Fate
The environmental fate of this compound can be compared to other alkoxysilanes.
Hydrolysis Rate: Compared to methoxy and ethoxy silanes, which hydrolyze rapidly, the isopropoxy groups in this compound are bulkier and are expected to lead to a slower rate of hydrolysis. researchgate.net This could result in a longer environmental presence of the parent compound before degradation.
Byproducts: The hydrolysis of other methyl- and ethyl-alkoxysilanes also produces the corresponding alcohols (methanol, ethanol) and a silanetriol. The primary difference in byproducts for this compound is the formation of isopropanol.
Persistence of Condensates: Like other trialkoxysilanes, the condensation of the resulting methylsilanetriol can lead to the formation of persistent silicone resins in the environment.
Regulatory Frameworks and Sustainable Chemistry Considerations for Organosilanes
Regulatory Frameworks:
The regulation of organosilanes often falls under broader chemical control legislation.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union: Silanes and non-polymeric siloxanes are subject to registration under REACH. gelest.com This requires manufacturers and importers to provide data on the properties and risks of their substances. Specific restrictions have been placed on certain cyclic siloxanes (D4, D5, and D6) due to their persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) properties. nih.gov However, there are currently no specific restrictions listed for this compound under Annex XVII of REACH. europa.eu
TSCA (Toxic Substances Control Act) in the United States: Chemical substances manufactured or imported into the U.S. are required to be on the TSCA Inventory. chemradar.com A search of the public TSCA inventory does not definitively indicate the status of this compound. It is important to note that some information on the TSCA inventory is confidential. chemradar.com For a related compound, Methyltris(methylethylketoximino)silane, it is listed on the TSCA inventory. gelest.com
Sustainable Chemistry Considerations:
The principles of sustainable chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of organosilanes like this compound, key considerations include:
Biodegradability of Byproducts: The formation of readily biodegradable isopropanol upon hydrolysis is a positive attribute from a sustainable chemistry perspective.
Persistence of Siloxane Condensates: The potential for the formation of persistent silicone materials from the condensation of methylsilanetriol is a concern. Research into developing more biodegradable silicone structures is an active area of sustainable chemistry.
Use of Renewable Resources: The synthesis of alkoxysilanes typically relies on silicon and alcohols, which may be derived from non-renewable resources. Exploring bio-based routes to these starting materials is a goal of green chemistry.
Future Research Directions and Translational Perspectives for Methyltris 1 Methylethoxy Silane
Development of Novel Sustainable Synthetic Routes
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of alkoxysilanes like Methyltris(1-methylethoxy)silane is a key area of focus. Research is actively moving away from traditional methods, which may involve chlorosilanes, towards more environmentally benign processes. A significant challenge and area of development is the direct, chlorine-free synthesis of alkoxysilanes from elemental silicon and alcohols. mdpi.comresearchgate.net This approach seeks to replace processes like the Müller–Rochow process, which, while foundational, presents environmental concerns. mdpi.comresearchgate.net
A promising sustainable methodology involves the dehydrogenative coupling of hydrosilanes with alcohols, utilizing earth-abundant and environmentally benign transition-metal catalysts, such as those based on cobalt. nih.govacs.org This process is notable for its use of alcohols as green solvents and for producing hydrogen as the only byproduct. nih.govrsc.org Such methods can be conducted under mild conditions, including room temperature, which further enhances their sustainability profile. nih.govacs.org Another innovative green approach is the use of mechanochemistry for the direct synthesis of alkoxysilanes, offering a powerful, solvent-free alternative. mdpi.com
Exploration of New Catalytic Applications and Enhanced Selectivity Control
This compound and related alkoxysilanes are central to catalytic processes, particularly in hydrosilylation reactions. These reactions are fundamental for producing monomers used in a wide array of silicon-based materials, from biomedical sensors to adhesives. acs.org While platinum-based catalysts have historically dominated industrial applications, significant research is underway to develop alternatives using more abundant and less costly metals like cobalt, iron, and nickel. nih.govacs.org
A key area of future research is the enhancement of selectivity in these catalytic reactions. Studies have demonstrated that selectivity towards hydrosilylation versus hydroalkoxysilylation can be precisely controlled by adjusting the ratio of alcohol to water in the reaction medium when using specific cobalt-based catalysts. nih.govacs.org This level of control allows for the targeted synthesis of specific alkoxysilanes. acs.org Furthermore, the catalytic activity in the reaction of alkoxysilanes with surfaces can be influenced by additives; for instance, amines like n-propylamine have been shown to have a catalytic effect on the condensation reaction between silanols and silica (B1680970) surfaces. dtic.mil
Design and Synthesis of Advanced Functional Materials with Tailored Properties
The inherent chemical functionalities of this compound make it an ideal precursor for a new generation of advanced functional materials. Its role as a building block is critical in sol-gel processes to create materials with precisely tailored properties. sinosil.commdpi.com The non-hydrolyzable methyl group is particularly important, as it imparts hydrophobicity and influences the structural and mechanical properties of the final material. researchgate.net
A significant application is in the synthesis of silica aerogels and xerogels. researchgate.netnih.gov By using methyl-functionalized precursors like Methyltriethoxysilane (MTES), a close structural relative, it is possible to produce aerogels with high specific surface areas, low density, high porosity, and excellent thermal stability. researchgate.net These properties can be fine-tuned by controlling the precursor concentration. researchgate.net Similarly, methylated silica xerogels, produced via a co-gelation approach, exhibit enhanced hydrophobicity and can have their morphology altered from micro/mesoporous to meso/macroporous by varying the precursor ratios. nih.gov
Beyond porous materials, this compound functions as a crucial coupling agent and surface modifier. cymitquimica.com It enhances the adhesion between organic polymers and inorganic substrates, a critical function in the formulation of durable coatings, sealants, and adhesives that offer superior resistance to weathering, abrasion, and water. sinosil.comcymitquimica.com
Integration of In-situ Spectroscopic Techniques for Real-time Reaction Monitoring
A deeper understanding and control of the complex reaction kinetics of alkoxysilanes, such as hydrolysis and condensation, are essential for optimizing material synthesis. nih.govmdpi.com The integration of in-situ spectroscopic techniques for real-time monitoring represents a significant leap forward. By observing the reaction as it happens, researchers can gain detailed insights into reaction mechanisms and the formation of transient intermediate species. nih.gov
A powerful approach combines multiple techniques simultaneously, such as Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This multi-faceted analysis has been successfully used to monitor the hydrolysis and partial condensation of methyltrimethoxysilane (B3422404), a compound closely related to this compound. nih.gov NMR spectroscopy is particularly effective for tracking condensation, while Raman spectroscopy provides rich information about the hydrolysis process. nih.gov Other techniques like in-situ optical turbidity scanning and dynamic light scattering are also employed to follow the kinetics of sol-gel processes, tracking the dissolution of the silane (B1218182) through hydrolysis and the subsequent condensation-induced turbidity. nih.govmdpi.com
| Spectroscopic Technique | Primary Monitoring Focus | Key Findings and Applications | Reference |
|---|---|---|---|
| Raman Spectroscopy | Hydrolysis process | Provides quantitative information on the various transient intermediate hydrolysis products. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Condensation process and hydrolysis | Offers the most detailed information about condensation and serves as a primary method for quantifying hydrolysis products. | nih.gov |
| Infrared (IR) Spectroscopy | Hydrolysis and condensation | Used in combination with other techniques to monitor the overall reaction progress. | nih.gov |
| Optical Turbidity Scanning | Overall sol-gel kinetics | Tracks the dissolution of the insoluble silane (hydrolysis) and the light scattering from condensation products. | nih.govmdpi.com |
| Dynamic Light Scattering (DLS) | Particle formation and aggregation | Confirms condensation and particle aggregation processes during the sol-gel transition. | nih.gov |
Potential Applications in Emerging Technologies and High-Performance Engineering Fields
The unique properties imparted by this compound and its derivatives position them as key enablers for a range of emerging technologies and high-performance applications. The development of advanced materials from this precursor opens doors to innovations across multiple sectors.
Silica aerogels derived from related methyl-functionalized silanes are prime candidates for high-performance thermal insulation in aerospace, construction, and energy-efficient systems due to their exceptionally low thermal conductivity. researchgate.net The tunable porosity and hydrophobicity of silica xerogels make them suitable for advanced applications such as water filtration, sorption of organic pollutants, and as scaffolds in biotechnology and regenerative medicine. nih.gov
In the realm of electronics and sensors, organosilicon materials are used to create biomedical sensors and specialized chromatography components. acs.org The ability of this compound to act as a coupling agent is leveraged to produce high-performance coatings, adhesives, and sealants with enhanced durability and resilience, which are critical in the automotive and construction industries. sinosil.comcymitquimica.com Its role in modifying polymer matrices also points to its use in creating reinforced composite materials with superior mechanical properties. sinosil.com
| Application Area | Derived Material | Key Property Conferred by Silane | Potential Impact | Reference |
|---|---|---|---|---|
| Thermal Insulation | Silica Aerogels | Low density, high porosity, hydrophobicity | Energy-efficient building materials, aerospace components. | researchgate.net |
| Biotechnology | Silica Xerogels | Biocompatibility, tunable porosity | Implantable devices, drug delivery systems, tissue engineering scaffolds. | nih.gov |
| Environmental Remediation | Silica Xerogels | High surface area, hydrophobicity | Sorbents for oil spills and organic pollutants, advanced water filtration. | nih.gov |
| Advanced Coatings & Adhesives | Modified Polymers/Composites | Enhanced adhesion, crosslinking, water resistance | Durable and weather-resistant surfaces for automotive and construction. | sinosil.comcymitquimica.com |
| Electronics & Sensors | Silicon-based Materials | Monomer for functional polymers | Components for biomedical sensors and specialized chromatography. | acs.org |
Q & A
Q. How can advanced spectroscopy resolve structural ambiguities in modified silane derivatives?
- Methodological Answer: Use 2D NMR techniques (e.g., HSQC, HMBC) to map silicon-carbon connectivity. For complex mixtures, high-resolution mass spectrometry (HRMS) with electron spray ionization (ESI) provides precise molecular weight confirmation. Compare results with computational models (e.g., DFT simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
